2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol
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Overview
Description
2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol typically involves the reaction of a thiazole derivative with a cyclohexanol derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between the thiazole and cyclohexanol derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs for treating infections and cancer.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways, affecting processes like cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol is unique due to its specific structure, which combines a thiazole ring with a cyclohexanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Biological Activity
2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol is a chemical compound characterized by its unique structural features, which include a cyclohexanol moiety linked to a thiazole ring via an ethylamino group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C13H22N2OS
- Molecular Weight : 226.34 g/mol
- Structural Features :
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen, known for its role in various biological activities.
- Cyclohexanol Moiety : Contributes to the compound's hydrophobic characteristics and membrane permeability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The thiazole moiety is known to interact with biological targets such as enzymes involved in bacterial DNA replication, notably DNA gyrase. This interaction can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
Case Study: Inhibition of DNA Gyrase
A study demonstrated that compounds containing thiazole structures could effectively inhibit DNA gyrase, thereby preventing bacterial replication. The specific activity of this compound against various bacterial strains was evaluated using the disc diffusion method, showing promising results compared to standard antibiotics.
Anticancer Activity
The anticancer potential of this compound has also been explored. Thiazole derivatives have been associated with cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) studies indicate that the presence of the thiazole ring is crucial for eliciting cytotoxic effects.
Research Findings on Cytotoxicity
In vitro studies have reported the following IC50 values for various thiazole derivatives:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound 9 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
Compound 10 | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
This compound | MCF7 (breast cancer) | Ongoing evaluation |
These findings suggest that the compound may be effective against specific cancer types, warranting further investigation into its mechanisms of action.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Inhibits key enzymes involved in bacterial and cancer cell proliferation.
- Membrane Interaction : The cyclohexanol component enhances membrane permeability, facilitating better bioavailability of the compound.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other thiazole-containing compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Sulfathiazole | Thiazole ring; sulfonamide group | Antimicrobial |
Ritonavir | Thiazole moiety; protease inhibitor | Antiretroviral |
Abafungin | Thiazole ring; antifungal properties | Antifungal |
The distinct combination of the thiazole ring and cyclohexanol moiety in this compound imparts unique chemical reactivity and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H18N2OS |
---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
2-[1-(1,3-thiazol-2-yl)ethylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C11H18N2OS/c1-8(11-12-6-7-15-11)13-9-4-2-3-5-10(9)14/h6-10,13-14H,2-5H2,1H3 |
InChI Key |
BUZJDGNTWJABAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2CCCCC2O |
Origin of Product |
United States |
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